3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZAQXBYWZWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the chromenone structure. The reaction conditions often include the use of sodium hydroxide or potassium hydroxide as the base, with the reaction being carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .
Scientific Research Applications
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one is used in a variety of scientific research applications:
- Chemistry: It serves as a precursor in synthesizing more complex organic molecules.
- Biology: Its antioxidant properties make it a valuable tool in cellular biology and biochemistry studies.
- Medicine: Researchers explore its potential anticancer and anti-inflammatory effects for therapeutic purposes.
- Industry: It is used in developing pharmaceuticals and nutraceuticals.
Chemical Reactions and Properties
This compound undergoes several chemical reactions, expanding its utility in research:
- Oxidation: Can be oxidized to form quinones or other derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Reduction: Reduction reactions can convert the chromenone structure to dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Electrophilic and nucleophilic substitution reactions can introduce functional groups onto the aromatic ring using reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Related Compounds
Other related chromenone and pyran derivatives with various applications include:
- Noreugenin: Also known as 5,7-dihydroxy-2-methylchromen-4-one, is a chromone derivative .
- 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one and 5-Hydroxy-2-phenyl-4H-chromen-4-one .
- (S)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one : This compound is also listed as typically in stock .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide : This compound has potential biological activities in oncology and pharmacology, exhibiting cytotoxic effects against leukemia and cervical carcinoma cells by triggering apoptosis and inhibiting cell migration. It can also inhibit monocarboxylate transporters (MCTs), disrupting the metabolic adaptation of cancer cells.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structurally related chromenone/flavonoid derivatives and their distinguishing features:
Antioxidant and Enzyme Inhibition
- Curcumin Analogs : Derivatives with 3,4-dimethoxyphenyl groups (e.g., compound 3e in ) exhibit strong free radical scavenging (IC₅₀: ~5 µM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 8.2 µM) . The target compound’s 3,4-dimethoxy and hydroxyl groups may similarly enhance antioxidant capacity via electron donation.
- Methoxy Position Impact : Analogs with 3,4-dimethoxy substitution (e.g., ’s compound) show higher tyrosinase inhibition than those with 2,4-dimethoxy groups, suggesting positional effects on enzyme interaction .
Glycosylated Derivatives
- Glycosylated Chromenones (e.g., ): The addition of sugar moieties (e.g., molecular weight >600 g/mol) reduces membrane permeability but enhances water solubility. The target compound’s lack of glycosylation may favor blood-brain barrier penetration .
Physicochemical Properties
- Methoxy vs. Hydroxyl Groups : Methoxy groups increase lipophilicity (logP ~2.5 for 3,4-dimethoxy derivatives) compared to hydroxylated analogs (logP ~1.8) .
Biological Activity
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one, commonly referred to as Tricetin, is a flavonoid compound belonging to the class of flavones. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of Tricetin, supported by relevant research findings and data.
Chemical Structure and Properties
Tricetin is characterized by its unique chemical structure, which contributes to its biological activities.
- IUPAC Name : 5,7-dihydroxy-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- Chemical Formula : C15H14O7
- CAS Number : 520-31-0
1. Antioxidant Activity
Tricetin exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Research indicates that flavonoids like Tricetin can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | IC50 value of 25 µg/mL indicating strong radical scavenging ability. | |
| ABTS Assay | Demonstrated over 80% inhibition of ABTS radical at 50 µg/mL. |
2. Anti-inflammatory Effects
Tricetin has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
3. Anticancer Properties
Tricetin displays potential anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells.
The biological activities of Tricetin can be attributed to several mechanisms:
- Antioxidant Mechanism : Tricetin's phenolic hydroxyl groups facilitate electron donation, neutralizing free radicals.
- Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways leading to reduced expression of inflammatory mediators.
- Anticancer Mechanism : Induces apoptosis via activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have explored the therapeutic potential of Tricetin:
- Cardiovascular Health : A study demonstrated that Tricetin supplementation improved endothelial function in hyperlipidemic patients.
- Diabetes Management : Research indicated that Tricetin reduced blood glucose levels and improved insulin sensitivity in diabetic mice models.
Q & A
Q. What are the standard methods for synthesizing and characterizing 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one?
Methodological Answer: Synthesis typically involves condensation reactions of substituted phenols with ketones under acidic or basic conditions. Characterization employs:
- Spectroscopy : UV-Vis (for chromophore identification), NMR (to confirm substituent positions and methyl group integration), and MS (to verify molecular weight) .
- X-ray Crystallography : Resolves bond angles, dihedral angles, and hydrogen-bonding networks. For example, single-crystal studies at 150 K revealed a mean C–C bond length of 1.399 Å and an R-factor of 0.050 .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
Q. How is the compound’s structure validated experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Confirms the chromen-4-one core, methoxy/hydroxy substituent positions, and intermolecular interactions. For example, SCXRD data showed a planar chromenone ring with a dihedral angle of 12.3° between the phenyl and chromenone moieties .
- HPLC and TLC : Ensure purity (>99%) and monitor reaction progress .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify methoxy/hydroxy groups to alter electron density and hydrogen-bonding capacity. For instance, replacing 3,4-dimethoxy with hydroxyl groups increases polarity, potentially improving solubility and receptor binding .
- Computational Modeling : Use DFT calculations to predict substituent effects on antioxidant or enzyme-inhibitory activity .
Q. How do researchers resolve contradictions in reported pharmacological data?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., DPPH for antioxidant activity, IC50 values for enzyme inhibition) to minimize variability .
- Control for Substituent Isomerism : Verify substituent positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) via SCXRD or NOESY NMR, as misassignment can lead to conflicting bioactivity data .
Q. What experimental strategies assess stability under varying conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, or humidity, and monitor decomposition via HPLC. For example, stability at 25°C over 30 days showed <5% degradation when stored in amber vials .
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to simulate gastrointestinal or physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
